6-Methoxy-2-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-11-10-5-8(13-2)3-4-9(10)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLYZMMJKAVJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-2-methylquinoxaline

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-methylquinoxaline, a heterocyclic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a significant structural motif in medicinal chemistry and materials science, recognized for its diverse biological activities and unique electronic properties.[1][2] This document details the physicochemical properties, established synthesis methodologies, and predicted spectroscopic characteristics of this compound. While specific experimental data for this particular derivative is limited in public literature, this guide synthesizes information from analogous compounds to provide a foundational resource for researchers, scientists, and drug development professionals.[3][4] It outlines potential applications in drug discovery and organic electronics, grounded in the well-established properties of the quinoxaline chemical class.

Introduction and Background

Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active agents.[3] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities, have established them as "privileged structures" in medicinal chemistry.[2][5] The electronic and photophysical properties of the quinoxaline core also make it an attractive scaffold for applications in materials science, particularly in the development of organic electronics.[4]

This compound incorporates a methoxy group, an electron-donating substituent, and a methyl group onto the quinoxaline framework. These substitutions are expected to modulate the molecule's physicochemical properties, such as solubility and electronic energy levels, influencing its biological activity and material characteristics.[2][4] This guide serves to consolidate the known and predicted properties of this compound, offering both foundational knowledge and a framework for future investigation.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be defined based on its chemical structure and data from closely related analogs.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N/A | - |

| CAS Number | 146294-17-9 | [6] |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | [7] |

Note: Physical properties such as melting point, boiling point, and solubility are not well-documented in publicly available literature.[8]

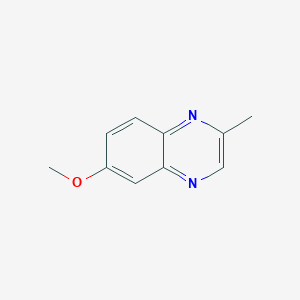

Molecular Structure

The structure consists of a pyrazine ring fused to a benzene ring, forming the quinoxaline core. A methyl group is attached at position 2 of the pyrazine ring, and a methoxy group is at position 6 of the benzene ring.

Caption: Chemical structure of this compound.

Synthesis and Methodologies

The most prevalent and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aromatic ortho-diamine and a 1,2-dicarbonyl compound.[1][9] For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with methylglyoxal.

Synthesis of Precursor: 4-Methoxy-1,2-phenylenediamine

The required diamine precursor can be synthesized via the reduction of 4-methoxy-2-nitroaniline.[9]

Experimental Protocol: Precursor Synthesis

-

Dissolution: Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol in a reaction vessel.[9]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on activated carbon (Pd/C), typically 5-10 mol%.[9]

-

Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by stirring vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.[9]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).[9]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine, which can often be used in the subsequent step without further purification.[9]

Synthesis of this compound

The final product is synthesized by condensing the 4-methoxy-1,2-phenylenediamine precursor with methylglyoxal. The reaction is typically catalyzed by a small amount of acid.[2]

Experimental Protocol: Final Product Synthesis

-

Dissolution: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a solvent such as ethanol.[2]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.[2]

-

Reagent Addition: To this stirring solution, add methylglyoxal (1.1 eq) dropwise at room temperature.[2]

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 1-3 hours) to ensure completion.[9] The choice of temperature can be optimized based on reaction speed.[10]

-

Precipitation: Upon completion, cool the mixture to room temperature. The product may precipitate directly. If not, add water to induce precipitation.[1]

-

Isolation & Purification: Collect the crude product by filtration. Wash the solid with cold ethanol or water.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[4]

Caption: Potential research and application areas for this compound.

Medicinal Chemistry

The quinoxaline scaffold is a well-known pharmacophore. [8]* Anticancer Activity: Many quinoxaline derivatives exhibit anticancer properties, often by intercalating with DNA or inhibiting critical enzymes like kinases. [2][5]* Antimicrobial & Anti-inflammatory: The 2-methylquinoxaline scaffold has been associated with antimicrobial and anti-inflammatory activities. [2]The methoxy group can modulate pharmacokinetic properties, potentially enhancing biological effects. [2]* Kinase Inhibition: Kinases are crucial in cell signaling, and their dysregulation is linked to many diseases. The electronic properties conferred by the methoxy group could influence the binding affinity of this compound to the ATP-binding sites of various kinases. [2]

Materials Science

The electron-deficient nature of the pyrazine ring makes quinoxalines excellent candidates for organic electronic devices. [4]* Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are widely used as electron-transporting materials (ETMs) or as components in emissive layers due to their efficient electron injection and transport capabilities. [4]The methoxy group can help tune the material's energy levels to better match other layers in an OLED device. [4]* Organic Electronics: Beyond OLEDs, this compound could be a valuable component in organic field-effect transistors (OFETs) and organic solar cells (OSCs), where efficient charge transport is critical. [4]The substituents can influence thin-film packing and processability. [4]

Safety and Handling

Specific toxicology data for this compound is not available. However, based on safety data sheets (SDS) for related compounds like 6-methylquinoxaline and 6-methoxyquinoline, the following precautions are advised:

-

The compound may be harmful if swallowed, in contact with skin, or inhaled. [11][12]* It is expected to cause skin and serious eye irritation. [12][13][14]* May cause respiratory irritation. [11][12][13]* Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]

Conclusion

This compound is a synthetically accessible derivative of the versatile quinoxaline scaffold. While specific experimental characterization is sparse in the literature, its properties and potential can be reliably inferred from established chemical principles and a wealth of data on related compounds. Its structure suggests significant potential for further exploration, both as a building block in the synthesis of complex target molecules and as a functional material in its own right. This guide provides a foundational basis for researchers to engage in such exploratory studies, paving the way for new discoveries in drug development and materials science.

References

- BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.

- BenchChem. (2025). Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry.

- BenchChem. (2025). In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5).

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.

- BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History.

- Sarkis, G. Y., & Al-Azawe, S. (1972). Synthesis and Spectral Data For Quinoxaline Derivatives. Journal of Chemical & Engineering Data.

- MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.

- ResearchGate. (n.d.). (a,c) Electronic absorption spectra of selected quinoxaline derivatives....

- BenchChem. (2025). Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Materials Science.

- Chem-Impex. (n.d.). 6-Methoxy-2-methylquinoline.

- ACS Publications. (n.d.). Synthesis and spectral data for quinoxaline derivatives.

- NIH. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.

- BenchChem. (2025). A Comprehensive Technical Guide to 6,7-Dimethoxy-2-methylquinoxaline for Researchers and Drug Development Professionals.

- NIH PubChem. (n.d.). 6-Methoxyquinaldine.

- Fisher Scientific. (n.d.). 6-Methoxy-2-methylquinoline, 97%.

- Alfa Aesar. (2010). 6-Methoxyquinoline - SAFETY DATA SHEET.

- BenchChem. (2025). Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis.

- BenchChem. (2025). How to optimize the yield of 6,7-Dimethoxy-2-methylquinoxaline synthesis.

- BLD Pharm. (n.d.). 146294-17-9|this compound.

- Fisher Scientific. (2024). 6-Methylquinoxaline - SAFETY DATA SHEET.

- Fisher Scientific. (2025). 6-Methylquinoxaline - SAFETY DATA SHEET.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 146294-17-9|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-2-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The quinoxaline scaffold is a privileged structure, forming the core of numerous compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The strategic placement of substituents on the quinoxaline ring system allows for the fine-tuning of their electronic and steric properties, thereby influencing their biological activity and material characteristics. This guide focuses on 6-Methoxy-2-methylquinoxaline, a derivative with potential for exploration in various drug discovery and materials science programs. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its known and predicted physicochemical characteristics, along with detailed experimental protocols for its synthesis and analysis, drawing upon data from closely related analogs where necessary.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various material science applications.

Molecular Identity and Physical State

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 146294-17-9 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Predicted: Solid | N/A |

Note: The physical appearance is predicted based on the common state of similar quinoxaline derivatives at room temperature.

Predicted Physicochemical Data

Due to the limited availability of direct experimental data for this compound, the following table includes predicted values and data from the closely related analog, 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5). It is crucial to recognize that these values are estimations and should be confirmed by experimental analysis. The addition of a second methyl group in the analog will influence these properties.

| Property | Predicted/Analog Value | Source (Analog: 6-Methoxy-2,3-dimethylquinoxaline) |

| Melting Point | 94 - 98 °C | [3] |

| Boiling Point | 300.8 ± 37.0 °C | [3] |

| Solubility | Inferred: Soluble in common organic solvents like ethanol, methanol, and chloroform. Sparingly soluble in water. | N/A |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for synthesizing quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, 4-methoxy-1,2-phenylenediamine is reacted with methylglyoxal.

Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for quinoxaline synthesis and should be adapted and optimized for specific laboratory conditions.[1]

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Methylglyoxal (typically available as a 40% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Column chromatography apparatus (silica gel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

-

Acidification: Add a catalytic amount of glacial acetic acid to the solution.

-

Addition of Dicarbonyl: To this stirring solution, add 1.1 equivalents of methylglyoxal dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl group, and the methoxy group.

-

Aromatic Protons: Signals for the three protons on the benzene ring and the one proton on the pyrazine ring are expected in the downfield region (typically δ 7.0-8.5 ppm).

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position will likely appear in the upfield region (around δ 2.5-2.8 ppm).

-

Methoxy Protons: A sharp singlet for the three protons of the methoxy group will be observed around δ 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule.

-

Aromatic Carbons: The carbons of the quinoxaline ring system will resonate in the δ 110-160 ppm range.

-

Methyl Carbon: The carbon of the methyl group is expected around δ 20-25 ppm.

-

Methoxy Carbon: The carbon of the methoxy group should appear around δ 55-60 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 2900-3100 cm⁻¹.

-

C=N and C=C Stretching: Vibrations of the quinoxaline ring system will likely appear in the 1450-1650 cm⁻¹ region.

-

C-O Stretching: A strong absorption band for the C-O stretching of the methoxy group is expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value of 174.20, corresponding to the molecular weight of this compound.

Experimental Workflow for Characterization

Caption: A typical workflow for the characterization of synthesized this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. While a lack of extensive experimental data necessitates the use of predictions and analogies, the provided information serves as a valuable starting point for researchers. The synthetic protocols and characterization workflows described herein offer a robust framework for the preparation and validation of this compound. Further experimental investigation is warranted to precisely determine its physicochemical properties and to explore its potential in drug discovery and materials science, building upon the rich chemical landscape of the quinoxaline scaffold.

References

Sources

Introduction: The Quinoxaline Scaffold and Its Significance

An In-Depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline

Disclaimer & Scope: This guide provides a comprehensive technical overview of 6-Methoxy-2,3-dimethylquinoxaline (CAS No: 6637-22-5) . It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available scientific literature and chemical databases. While the user's query specified "6-Methoxy-2-methylquinoxaline," publicly available data for this exact structure is scarce. In contrast, substantial research exists for the closely related "6-Methoxy-2,3-dimethylquinoxaline." This guide focuses on the latter, assuming it to be the compound of greater interest for the intended audience. All protocols and data are for Research Use Only (RUO) and not intended for diagnostic or therapeutic procedures.

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry and materials science.[1][2] The quinoxaline scaffold is recognized as a "privileged structure," frequently appearing in compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3]

6-Methoxy-2,3-dimethylquinoxaline is a specific derivative featuring a methoxy group at the 6-position and methyl groups at the 2- and 3-positions of the quinoxaline core. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, steric profile, and metabolic stability, making it a compound of interest for further investigation in drug discovery and organic electronics.[3][4] This guide delves into its chemical properties, synthesis, and potential applications, providing a foundational resource for researchers.

Core Chemical Properties and Structure

The fundamental characteristics of 6-Methoxy-2,3-dimethylquinoxaline are summarized below.

Chemical Structure:

A simplified representation of 6-Methoxy-2,3-dimethylquinoxaline

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 6637-22-5 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| Appearance | Orange to red solid | [2] |

| Melting Point | 94 - 98 °C | [2] |

| Boiling Point | 300.8 ± 37.0 °C (Predicted) | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis Pathway: The Hinsberg Condensation

The most direct and widely employed method for synthesizing quinoxaline derivatives is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound, a reaction historically known as the Hinsberg condensation.[5] For 6-Methoxy-2,3-dimethylquinoxaline, this involves the reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).[1][3]

The reaction proceeds via a nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring system. The methoxy group on the phenylenediamine precursor is an electron-donating group, which can influence the reaction kinetics.

Detailed Experimental Protocol

This protocol is based on established methods for quinoxaline synthesis and provides a reliable route to the target compound.[3]

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the solution. The acid protonates a carbonyl group of the diacetyl, increasing its electrophilicity and facilitating the initial nucleophilic attack.

-

Addition of Diketone: To this stirring solution, add 1.1 equivalents of diacetyl dropwise at room temperature. An excess of the diketone ensures the complete consumption of the diamine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

-

Precipitation & Isolation: Upon completion, add water to the reaction mixture to precipitate the crude product. The quinoxaline derivative is significantly less soluble in the aqueous ethanol mixture than the reactants or byproducts.

-

Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove residual impurities. For higher purity, the crude product can be recrystallized from ethanol.

Spectroscopic Characterization (Predicted)

While extensive experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[2]

-

¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the different types of protons. The aromatic protons on the benzene ring will appear in the downfield region (typically δ 7-8 ppm). The two equivalent methyl groups at positions 2 and 3 will appear as a sharp singlet in the upfield region (around δ 2.5-2.8 ppm). The methoxy protons will also present as a sharp singlet, typically around δ 3.9-4.0 ppm.[2]

-

¹³C NMR: The carbon NMR will show signals for all eleven carbon atoms. The aromatic carbons of the quinoxaline ring system will resonate in the δ 110-150 ppm range. The methyl carbons are expected around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the quinoxaline core (~1450-1650 cm⁻¹), and a strong C-O stretching band for the methoxy ether group (~1000-1300 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound, 188.23.[2]

Applications in Drug Development and Materials Science

The therapeutic and material potential of 6-Methoxy-2,3-dimethylquinoxaline is largely inferred from the well-documented activities of the broader quinoxaline class. Its specific substitution pattern suggests it is a prime candidate for screening in various discovery programs.

Potential as a Kinase Inhibitor

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinoxaline core is a known scaffold for kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the ATP-binding site. The methoxy and dimethyl groups on 6-Methoxy-2,3-dimethylquinoxaline can influence its binding affinity and selectivity for specific kinases.[3]

Other Potential Applications:

-

Anticancer Activity: Beyond kinase inhibition, some quinoxaline derivatives are known to intercalate with DNA or inhibit tubulin polymerization, providing other avenues for anticancer effects.[3][5]

-

Antimicrobial Properties: The 2,3-dimethylquinoxaline scaffold has been associated with both antimicrobial and anti-inflammatory activities, making this compound a candidate for screening in infectious disease and immunology research.[3]

-

Organic Electronics: Due to their rigid, planar structure and electron-deficient nature, quinoxaline derivatives are being explored as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[4] The methoxy group can help tune the material's energy levels and enhance solubility for processing.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Rinse mouth and seek immediate medical advice.

-

Always consult the material-specific Safety Data Sheet (SDS) upon acquisition before handling.

References

- Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Applic

- In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5). BenchChem.

- Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry. BenchChem.

- An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History. BenchChem.

- Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in M

Sources

An In-depth Technical Guide to the Discovery and History of Methoxy-Substituted Quinoxalines: A Case Study on 6-Methoxy-2,3-dimethylquinoxaline

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of methoxy-substituted quinoxalines, a class of heterocyclic compounds with significant import in medicinal chemistry. While a detailed historical record for 6-Methoxy-2-methylquinoxaline is not extensively documented in publicly available scientific literature, this guide will focus on the closely related and well-characterized analog, 6-Methoxy-2,3-dimethylquinoxaline. This approach allows for an in-depth examination of the foundational synthetic methodologies and historical context of this important scaffold. The principles of the Hinsberg condensation, a cornerstone of quinoxaline synthesis, will be detailed, providing a robust framework for the laboratory preparation of these molecules. This document is intended to be a foundational resource for researchers, scientists, and drug development professionals engaged with the quinoxaline scaffold and its derivatives.

Introduction: The Quinoxaline Scaffold and the Role of Methoxy Substitution

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.

The introduction of a methoxy (-OCH₃) group, as seen in 6-methoxy-substituted quinoxalines, can significantly influence the molecule's electronic properties and its interactions with biological targets. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This electronic modulation can impact the compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing its therapeutic efficacy.

While the specific compound this compound is not widely represented in historical or contemporary research literature, its close analog, 6-Methoxy-2,3-dimethylquinoxaline, serves as an excellent case study. The historical and synthetic principles governing the creation of one are directly applicable to the other, providing valuable insights for the medicinal chemist.

The Genesis of Quinoxaline Chemistry: A Historical Perspective

The journey into the chemistry of quinoxalines began in the late 19th century. The seminal work in this field is attributed to the German chemists Wilhelm Körner and Carl Hinsberg. In 1884, they reported the first synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This reaction, now famously known as the Hinsberg condensation, proved to be a remarkably straightforward and efficient method for constructing the quinoxaline core and remains a fundamental strategy in organic synthesis to this day.[4]

For several decades following this discovery, research was primarily focused on refining and exploring the scope of the Hinsberg condensation. A significant turning point came in the mid-20th century with the discovery of naturally occurring quinoxaline-based compounds possessing potent biological activity. The isolation of antibiotics such as echinomycin and levomycin, which feature a quinoxaline moiety, spurred a wave of interest in the synthesis of novel quinoxaline derivatives for therapeutic applications.[4]

The synthesis of specific derivatives like 6-Methoxy-2,3-dimethylquinoxaline does not have a precise, documented moment of discovery but is rather a logical extension of the established synthetic principles. The first synthesis of 2,3-dimethylquinoxaline derivatives was described by S. T. Henderson in 1929.[3] The preparation of the 6-methoxy variant would have been a direct application of the Hinsberg condensation, utilizing 4-methoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) as the starting materials.[3]

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: A Methodological Deep Dive

The most common and reliable method for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline is the condensation reaction between 4-methoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl).[5] This reaction is a classic example of the Hinsberg condensation.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General reaction scheme for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline.

Experimental Protocols

Several effective protocols have been reported for the synthesis of quinoxaline derivatives. Below are three detailed methods with varying catalysts and reaction conditions.

Protocol 1: Phenol-Catalyzed Synthesis at Room Temperature

This method employs phenol as an efficient and inexpensive catalyst in an ethanol-water solvent system at ambient temperature.

-

Rationale: Phenol acts as a mild Brønsted acid, protonating one of the carbonyl groups of the diacetyl, thereby activating it for nucleophilic attack by the amino group of the phenylenediamine. The use of an ethanol-water co-solvent system aids in the dissolution of the reactants and the precipitation of the final product.

-

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 mmol) and 2,3-butanedione (1.1 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

-

Add phenol (20 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate product precipitation.

-

Collect the crystalline product by filtration.

-

Wash the product with cold ethanol.[5]

-

Protocol 2: Acetic Acid Catalyzed Synthesis

This protocol utilizes glacial acetic acid as a catalyst in an ethanol solvent.

-

Rationale: Glacial acetic acid serves as a more traditional acid catalyst for this condensation, effectively protonating the dicarbonyl compound. The reaction is typically carried out at room temperature, offering a balance of reactivity and selectivity.

-

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this solution, add 1.1 equivalents of diacetyl dropwise while stirring at room temperature.

-

Monitor the reaction's progress using TLC.

-

Once the reaction is complete, the crude product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography.[1]

-

Protocol 3: Catalyst-Free Synthesis in Glycerol

This method represents a greener chemistry approach, using glycerol as a biodegradable and recyclable solvent, and avoids the need for a catalyst.

-

Rationale: Glycerol's high boiling point allows the reaction to be conducted at an elevated temperature, accelerating the reaction rate without the need for a catalyst. Its polar nature helps to solvate the reactants and facilitate the reaction.

-

Step-by-Step Procedure:

-

In a round-bottom flask, suspend 4-methoxy-1,2-phenylenediamine (1 mmol) and 2,3-butanedione (1 mmol) in glycerol (5 mL).

-

Heat the mixture to 90 °C for approximately 4-6 minutes.[5]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Filter the solid and wash with water.

-

Recrystallize the crude product from ethanol to yield pure 6-Methoxy-2,3-dimethylquinoxaline.[5]

-

Physicochemical and Spectroscopic Data

While extensive experimental data for 6-Methoxy-2,3-dimethylquinoxaline is not always readily available, the following table summarizes some of its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [6] |

| Molecular Weight | 188.23 g/mol | [6] |

| Appearance | Orange to red solid | [6] |

| Melting Point | 94 - 98 °C | [6] |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [6] |

| Storage Temperature | Room Temperature | [6] |

Predicted Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7-8 ppm region), two singlets for the methyl groups (around δ 2.5-2.8 ppm), and a sharp singlet for the methoxy protons (around δ 3.9-4.0 ppm).[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The aromatic carbons will resonate in the δ 110-150 ppm range. The methyl carbons are expected around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.[6]

Biological Activity and Therapeutic Potential

Extensive literature searches have not revealed specific studies detailing the biological activity or mechanism of action of 6-Methoxy-2,3-dimethylquinoxaline. However, the broader class of quinoxaline derivatives is well-known for its diverse pharmacological properties.[3] The presence of the methoxy group and the dimethyl substitution pattern on the quinoxaline core suggests several avenues for potential therapeutic applications.

-

Anticancer Activity: Quinoxaline derivatives are widely recognized for their anticancer properties, which can be attributed to mechanisms such as DNA intercalation and inhibition of key enzymes involved in cell proliferation, like topoisomerases and kinases.[1]

-

Kinase Inhibition: The quinoxaline scaffold is a common feature in many kinase inhibitors. Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The electronic properties of the methoxy group and the steric bulk of the methyl groups could influence the binding affinity of 6-Methoxy-2,3-dimethylquinoxaline to the ATP-binding site of various kinases.[1]

-

Antimicrobial and Anti-inflammatory Properties: The 2,3-dimethylquinoxaline scaffold has been associated with antimicrobial and anti-inflammatory activities. The methoxy substituent can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its biological activity in these areas.[1]

The lack of specific biological data for 6-Methoxy-2,3-dimethylquinoxaline presents an opportunity for future research to explore its potential therapeutic applications.

Conclusion

6-Methoxy-2,3-dimethylquinoxaline is a classic example of a heterocyclic compound whose historical roots lie in the foundational principles of organic chemistry, specifically the Hinsberg condensation. While its discovery was not a singular event, its synthesis is a logical progression from the pioneering work on quinoxalines in the late 19th and early 20th centuries. The methodologies for its synthesis are well-established, robust, and adaptable to various laboratory settings. Although its specific biological activities remain to be thoroughly investigated, the broader context of the quinoxaline class of compounds suggests that it holds potential for further exploration in medicinal chemistry and drug discovery. This guide serves as a comprehensive resource for understanding the historical context and practical synthesis of this and related methoxy-substituted quinoxalines.

References

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Modern Trends in Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

-

Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Retrieved January 14, 2026, from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Aboutorabzadeh, S. M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 14(5), 406-420.

-

Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Organic Chemistry, 4, 1-8.

- Zayed, M. F., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(23), 7352.

- New Quinoxalines with Biological Applications. (2014). Journal of Microbial & Biochemical Technology, 6(1), 001-002.

- Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Drug Targets, 23(8), 789-810.

-

6-Methoxyquinaldine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(2), 835-845.

-

6-Methylquinoxaline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Core Precursors for 6-Methoxy-2-methylquinoxaline

Introduction

6-Methoxy-2-methylquinoxaline is a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. As a key structural motif in a variety of biologically active compounds, its efficient synthesis is a critical objective for researchers in drug discovery and development. The most robust and widely adopted method for constructing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

This guide provides a detailed examination of the synthesis of the two essential precursors required for the preparation of this compound: 4-methoxy-1,2-phenylenediamine and a stable surrogate for the volatile dicarbonyl, methylglyoxal . We will explore field-proven synthetic routes, explain the rationale behind methodological choices, and provide detailed, validated protocols suitable for a research and development laboratory setting.

Part 1: Synthesis of the Diamine Precursor: 4-Methoxy-1,2-phenylenediamine

The primary precursor providing the benzene ring and one of the nitrogen atoms of the quinoxaline core is 4-methoxy-1,2-phenylenediamine (also known as 3,4-diaminoanisole). The most reliable and scalable synthetic strategy commences with the commercially available 4-methoxy-2-nitroaniline, which is subjected to a reduction of its nitro group to an amine. This transformation is highly efficient and can be accomplished through several validated methods, primarily catalytic hydrogenation or chemical reduction.

Causality of Method Selection: Catalytic Hydrogenation vs. Chemical Reduction

-

Catalytic Hydrogenation: This is often the preferred method in a development setting due to its exceptional cleanliness and high yield. The use of a catalyst like Palladium on carbon (Pd/C) with hydrogen gas results in a reaction where the only significant byproduct is water. This simplifies the purification process, often yielding a product of high purity directly after filtration and solvent removal.[1][2][3]

-

Chemical Reduction: Methods using reducing metals like iron powder in the presence of a proton source (e.g., ammonium chloride or acetic acid) are classic, cost-effective alternatives.[1][3] While robust, these reactions can require more rigorous purification to remove metal salts and byproducts, making them potentially more labor-intensive on a lab scale.

Synthetic Pathway for 4-Methoxy-1,2-phenylenediamine

The general transformation involves the reduction of the nitro group of 4-methoxy-2-nitroaniline to an amine.

Caption: Synthetic routes to 4-methoxy-1,2-phenylenediamine.

Experimental Protocols for 4-Methoxy-1,2-phenylenediamine Synthesis

Protocol 1: Catalytic Hydrogenation (High Purity)

This method is adapted from established procedures demonstrating high efficiency.[1][2][3][4]

-

Vessel Preparation: To a hydrogenation vessel, add 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol).

-

Solvent Addition: Add methanol (70-100 mL) to dissolve the starting material.

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (0.5-1.0 g). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or hydrogenate under a balloon atmosphere at room temperature).[1][2]

-

Reaction: Stir the mixture vigorously at room temperature. Reaction times can vary from 24 to 72 hours, depending on the pressure and catalyst efficiency.[1][2]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield 4-methoxy-1,2-phenylenediamine as a dark oil or solid.[1][2] The product is often used without further purification.

Protocol 2: Chemical Reduction with Iron (Cost-Effective)

This procedure is based on classical reduction methods using iron powder.[3]

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-2-nitroaniline (8.7 g, 51.7 mmol) in a mixture of Ethanol:Water (3:1, 105 mL).

-

Reagent Addition: Add iron powder (20.5 g, 367 mmol) and ammonium chloride (NH₄Cl) (2.7 g, 51.7 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the reaction by TLC. The disappearance of the yellow starting material and the formation of a new, less polar spot indicates progress.

-

Work-up: After completion, cool the reaction mixture and filter it through a Celite pad while still warm to remove the iron and iron oxides. Wash the pad with hot ethanol.

-

Extraction: Evaporate the solvent from the filtrate. Dissolve the resulting residue in water (50 mL) and extract with ethyl acetate (3 x 60 mL).[3]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Summary: Synthesis of 4-Methoxy-1,2-phenylenediamine

| Method | Reducing Agent | Solvent | Temp. | Time | Typical Yield | Purity & Notes | Reference |

| 1 | H₂, 10% Pd/C | Methanol or Ethanol | Room Temp. | 24-72 h | 97-99% | High purity; work-up is simple filtration. | [1][2][3] |

| 2 | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 h | ~85-95% | Requires extraction; potential for metal residue. | [3] |

Part 2: Synthesis of the Dicarbonyl Precursor: Methylglyoxal & Its Acetal Surrogate

Methylglyoxal (pyruvaldehyde) is the required 1,2-dicarbonyl component for this synthesis. However, it is a reactive and potentially toxic compound, making its direct use challenging.[5] A superior and more practical approach is to use a stable, masked form, pyruvaldehyde dimethyl acetal (also known as methylglyoxal 1,1-dimethyl acetal). This acetal protects the highly reactive aldehyde functionality, rendering the molecule stable for storage and handling.[6] The acetal can be easily hydrolyzed in situ or in a separate step immediately prior to the condensation reaction to generate the required methylglyoxal.[7][8]

Synthetic Utility of Pyruvaldehyde Dimethyl Acetal

The use of the dimethyl acetal provides two key advantages:

-

Stability: It protects the reactive aldehyde group from undesired side reactions and polymerization during storage.[6]

-

Controlled Release: The active dicarbonyl species, methylglyoxal, can be generated under controlled acidic conditions precisely when needed for the subsequent quinoxaline formation.

Workflow: From Acetal to Quinoxaline

Caption: Overall workflow from the stable acetal to the final product.

Experimental Protocol: Hydrolysis of Pyruvaldehyde Dimethyl Acetal

This protocol describes the generation of an aqueous solution of methylglyoxal, ready for use in condensation reactions.[7][8]

-

Setup: In a round-bottom flask, place pyruvaldehyde dimethyl acetal (1.18 g, 10 mmol).

-

Acidification: Add a dilute solution of sulfuric acid (e.g., 0.1 M H₂SO₄, 10 mL).

-

Reaction: Stir the mixture at room temperature. The hydrolysis is typically rapid.

-

Monitoring: The progress can be monitored by ¹H NMR, observing the disappearance of the acetal methoxy signal (~3.40 ppm) and the appearance of the aldehyde proton of methylglyoxal (~5.40 ppm).[7]

-

Neutralization/Use: The resulting acidic solution of methylglyoxal can be used directly in the subsequent condensation step. Often, the acid used for hydrolysis also serves as the catalyst for the quinoxaline formation. Alternatively, it can be carefully neutralized if required by the specific condensation protocol.

Conclusion

The synthesis of precursors for this compound is a well-established process rooted in fundamental organic transformations. For the diamine component, 4-methoxy-1,2-phenylenediamine , catalytic hydrogenation of 4-methoxy-2-nitroaniline stands out as the premier method for achieving high purity and yield with minimal downstream processing. For the dicarbonyl component, the use of pyruvaldehyde dimethyl acetal as a stable and easily handled surrogate for methylglyoxal is the most logical and field-proven strategy. By employing these robust and validated protocols, researchers can reliably produce the necessary building blocks for the efficient construction of the this compound scaffold, facilitating further investigation into its promising applications in medicinal chemistry and beyond.

References

- Methylglyoxal pathway - Wikipedia. (n.d.).

- Nocella, M., et al. (2019). Synthesis and metabolism of methylglyoxal, S-D-lactoylglutathione and D-lactate in cancer and Alzheimer's disease. Exploring the crossroad of eternal youth and premature aging. Ageing Research Reviews, 53, 100915.

- Methylglyoxal - Wikipedia. (n.d.).

- Zheng, Q., et al. (2020). Synthesis of an Alkynyl Methylglyoxal Probe to Investigate Nonenzymatic Histone Glycation. The Journal of Organic Chemistry, 85(2), 1018-1023.

- BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.

- Zheng, Q., et al. (2019).

- Guidechem. (n.d.). What is 4-METHOXY-O-PHENYLENEDIAMINE and how is it synthesized?.

- Google Patents. (n.d.). CN102531864A - Method for preparing pyruvic aldehyde dimethyl acetal.

- Chemicalbook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE synthesis.

- Wu, J., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Organic & Biomolecular Chemistry, 19(10), 2258-2265.

- ECHEMI. (n.d.). 102-51-2, 4-Methoxy-1,2-phenylenediamine Formula.

- Google Patents. (n.d.). US2421559A - Acetals of pyruvic aldehyde.

- ChemicalBook. (2025). 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2.

- ResearchGate. (n.d.). Preparation of MGO starting from pyruvaldehyde dimethyl acetal.

- Sarchem Labs. (n.d.). Pyruvic Aldehyde Dimethyl Acetal, 97+%.

- ChemicalBook. (2025). Methylglyoxal 1,1-dimethyl acetal | 6342-56-9.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 5. Methylglyoxal - Wikipedia [en.wikipedia.org]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Methylglyoxal 1,1-dimethyl acetal | 6342-56-9 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylquinoxaline

This guide provides an in-depth analysis of the spectroscopic profile of 6-methoxy-2-methylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. As experimental data for this specific molecule is not extensively documented in publicly accessible literature, this document serves as a predictive and instructional resource. By leveraging established principles of spectroscopy and data from analogous quinoxaline derivatives, we will construct a comprehensive and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of quinoxaline-based molecules.

Introduction to this compound

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active agents. The introduction of substituents, such as a methoxy (-OCH₃) group at the 6-position and a methyl (-CH₃) group at the 2-position, significantly modulates the molecule's electronic properties, solubility, and biological activity. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will detail the expected spectroscopic signatures of this compound, providing the rationale behind the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Experimental Choices: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak that rarely interferes with analyte signals. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion and resolve complex coupling patterns.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.6 | Singlet | - |

| H-5 | ~7.8 | Doublet | ~2.5 |

| H-7 | ~7.2 | Doublet of Doublets | ~9.0, 2.5 |

| H-8 | ~7.9 | Doublet | ~9.0 |

| -OCH₃ | ~3.9 | Singlet | - |

| -CH₃ | ~2.7 | Singlet | - |

Interpretation:

-

Aromatic Protons: The protons on the quinoxaline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

-

The H-3 proton is anticipated to be the most downfield of the ring protons, appearing as a singlet because it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atom.

-

The protons on the benzene portion of the ring system (H-5, H-7, and H-8) will exhibit splitting patterns dictated by their neighboring protons. The methoxy group at C-6 is an electron-donating group, which will shield the ortho (H-5 and H-7) and para (no proton in this position) positions, shifting them slightly upfield compared to unsubstituted quinoxaline.

-

H-5 is expected to appear as a doublet, coupled to H-7.

-

H-7 will likely be a doublet of doublets, coupled to both H-8 and H-5.

-

H-8 is expected to be a doublet, coupled to H-7.

-

-

Substituent Protons:

-

The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet around δ 3.9 ppm. This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.[1]

-

The three protons of the methyl group (-CH₃) at the 2-position will also be a singlet, typically found around δ 2.7 ppm.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~142 |

| C-4a | ~140 |

| C-5 | ~105 |

| C-6 | ~160 |

| C-7 | ~122 |

| C-8 | ~130 |

| C-8a | ~141 |

| -OCH₃ | ~56 |

| -CH₃ | ~22 |

Interpretation:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.

-

Quinoxaline Core Carbons:

-

The carbons of the pyrazine ring (C-2 and C-3) are significantly deshielded by the adjacent nitrogen atoms. C-2, being directly attached to the methyl group, will have a distinct chemical shift from C-3.

-

The quaternary carbons (C-4a and C-8a) are also found in the downfield region.

-

The carbons of the benzene ring will show significant variation due to the substituent effects of the methoxy group. C-6, directly attached to the electronegative oxygen of the methoxy group, will be the most deshielded carbon in this ring. The electron-donating nature of the methoxy group will cause shielding at the ortho (C-5, C-7) and para (C-8a) positions.

-

-

Substituent Carbons:

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 and ~1040 | C-O stretch | Aryl alkyl ether |

| 900-675 | C-H bend (out-of-plane) | Aromatic |

Interpretation:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations within the quinoxaline ring system will appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: As an aryl alkyl ether, this compound is expected to show two strong C-O stretching bands. The asymmetric stretch will be around 1250 cm⁻¹, and the symmetric stretch will appear near 1040 cm⁻¹.[4][5][6] The presence of these two prominent bands is a strong indicator of the methoxy group attached to the aromatic ring.

-

Fingerprint Region: The region below 1000 cm⁻¹ will contain complex vibrations, including the out-of-plane C-H bending of the substituted benzene ring, which can be diagnostic for the substitution pattern.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Causality Behind Experimental Choices: Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI), a softer technique, is also commonly used, especially with LC-MS, and typically shows a prominent protonated molecular ion peak ([M+H]⁺).

Predicted Mass Spectrum Data (EI):

| m/z | Ion | Proposed Identity |

| 174 | [M]⁺• | Molecular Ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 145 | [M - CHO]⁺• | Loss of a formyl radical |

| 131 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the [M - CH₃]⁺ ion |

| 103 | Further fragmentation of the quinoxaline ring |

Interpretation:

The molecular weight of this compound (C₁₀H₁₀N₂O) is 174.19 g/mol .

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺•) at m/z = 174.

-

Fragmentation Pattern: The fragmentation of quinoxalines is complex, but some characteristic losses can be predicted.

-

A common fragmentation pathway for aromatic methoxy compounds is the loss of a methyl radical (•CH₃) to form a stable ion at m/z 159. This is often followed by the loss of carbon monoxide (CO) to give an ion at m/z 131.

-

Another possible fragmentation is the loss of a formyl radical (•CHO) from the molecular ion, leading to a peak at m/z 145.

-

Further fragmentation would involve the cleavage of the quinoxaline ring system.

-

Visualization of Key Structures and Fragmentation

Caption: Molecular structure of this compound.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or Electrospray Ionization (ESI) for molecular weight confirmation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, providing further structural confirmation.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive analysis of the expected data from each method. The ¹H and ¹³C NMR spectra will definitively establish the carbon-hydrogen framework and the connectivity of the substituents. IR spectroscopy will confirm the presence of key functional groups, particularly the aromatic system and the aryl ether linkage. Mass spectrometry will verify the molecular weight and offer structural insights through its fragmentation pattern. By understanding the principles outlined herein, researchers can confidently interpret the spectroscopic data to confirm the synthesis and purity of this compound, facilitating its use in further scientific endeavors.

References

-

Mamedov, V. A., Kalinin, A. A., Balandina, A. A., Figadère, B., & Latypov, S. K. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy, 32(5), 20-25. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectroscopy Online. (2023). IR Spectrum of Ethers. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Moroccan Journal of Heterocyclic Chemistry. (n.d.). Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Ethers. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy. [Link]

-

RSC Publishing. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PubChem. (n.d.). Quinoxaline. [Link]

-

Open Research@CSIR-NIScPR. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

-

Faria, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the American Chemical Society, 135(5), 1881-1890. [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

-

SpectraBase. (n.d.). 2-Methyl-quinoxaline. [Link]

-

Faria, J., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

An In-depth Technical Guide on the Solubility and Stability of 6-Methoxy-2-methylquinoxaline

Abstract: This technical guide provides a comprehensive analytical framework for understanding and evaluating the solubility and stability of 6-Methoxy-2-methylquinoxaline. As a novel derivative of the quinoxaline scaffold, which is of significant interest in medicinal chemistry, a thorough characterization of its physicochemical properties is paramount for drug development professionals.[1][2] Due to the limited availability of specific experimental data for this compound, this document synthesizes information from structurally analogous compounds, foundational chemical principles, and established international guidelines to provide predictive insights and robust experimental protocols. We will delve into the theoretical and practical aspects of solubility determination and delineate a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines.[3][4] This guide is intended to serve as an essential resource for researchers, enabling them to design effective formulation strategies, predict degradation pathways, and establish a foundation for further development.

Introduction and Molecular Overview

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[2][5] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The specific compound of interest, this compound, introduces key substituents to this core: an electron-donating methoxy group at the 6-position and a methyl group at the 2-position. These modifications are anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its solubility, stability, and biological interactions.

A Note on Data Integrity: It is critical to state that specific, peer-reviewed experimental data on this compound is scarce in the public domain. Therefore, this guide has been constructed with a Senior Application Scientist's perspective, focusing on predictive analysis and methodological guidance. The protocols described are industry-standard, self-validating systems designed to generate the necessary data empirically. The causality behind each experimental choice is explained to empower the researcher.

Physicochemical and Structural Properties

A molecule's fundamental physicochemical properties are the primary determinants of its behavior in both formulation and physiological environments. While experimental values are pending, we can infer a profile for this compound based on its structure and data from related compounds like 6-Methoxy-2,3-dimethylquinoxaline.[6]

| Property | Predicted Value / Inferred Characteristic | Rationale / Source |

| Molecular Formula | C₁₀H₁₀N₂O | Based on chemical structure |

| Molecular Weight | 174.20 g/mol | Based on chemical structure |

| Appearance | Likely a crystalline solid (e.g., yellow to orange) | Inferred from similar quinoxaline derivatives.[6] |

| pKa (most basic) | ~0.5 - 1.5 | The quinoxaline core is weakly basic. The methoxy group may slightly increase basicity.[2] |

| LogP (Predicted) | ~2.0 - 2.5 | Calculated using computational models; indicates moderate lipophilicity. |

The moderate lipophilicity suggested by the predicted LogP indicates that solubility in aqueous media may be limited, a critical consideration for formulation development.

Solubility Profile: Theoretical and Practical Assessment

Solubility is a critical attribute that affects a drug's dissolution, absorption, and overall bioavailability. The structure of this compound—a planar, aromatic system with a hydrogen bond acceptor (methoxy group) and two weakly basic nitrogen atoms—suggests a complex solubility profile.

Inferred Qualitative Solubility

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The molecule's moderate polarity suggests it will be more soluble in organic solvents than in water. Polyamides containing the quinoxaline moiety have shown excellent solubility in polar aprotic solvents.[7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water; Moderate in Alcohols | Limited H-bonding capability; improved solubility in alcohols due to organic character. |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Favorable dipole-dipole interactions with the quinoxaline core.[7] |

| Non-Polar | Hexane, Toluene | Low to Very Low | Mismatch in polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good solvent for many moderately polar organic solids. |

| Aqueous Buffers | pH 2 (acidic), pH 7 (neutral), pH 9 (basic) | Higher at low pH | The weakly basic nitrogen atoms of the pyrazine ring will be protonated at acidic pH, forming a more soluble salt. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a specified solvent system (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several sealed, clear glass vials.

-

Causality: Using a visible excess of solid ensures that the solution reaches saturation. Multiple vials (triplicates recommended) ensure the reproducibility of the result.[9]

-

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 5 mL of pH 7.4 PBS) to each vial.

-

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow coarse particles to settle. Subsequently, filter the supernatant through a 0.22 µm PVDF syringe filter or centrifuge at high speed (e.g., >10,000 x g for 15 minutes).[10]

-

Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material should be chosen carefully to minimize drug binding.

-

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of this compound in the filtrate using a validated, stability-indicating analytical method, such as HPLC-UV.[11]

-

Validation of Equilibrium: To confirm that equilibrium was reached, analyze samples taken at two different time points (e.g., 24h and 48h). The solubility values should be consistent.[9]

Visualization: Solubility Assay Workflow

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is a cornerstone of drug development, informing manufacturing, packaging, storage conditions, and shelf-life.[3] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods, as mandated by ICH guidelines (specifically Q1A(R2) and Q1B).[3][12][13]